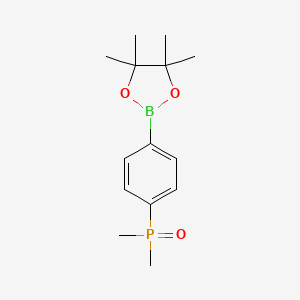

Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a specialized chemical compound with a complex molecular structure. It is primarily used in advanced scientific research and industrial applications due to its unique properties and reactivity.

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in various chemical reactions, such as the suzuki-miyaura coupling reaction .

Mode of Action

It’s known that phosphine oxides are often used as ligands in various chemical reactions due to their ability to donate electron pairs .

Biochemical Pathways

Boron-containing compounds like this one are known to play a role in various organic synthesis reactions .

Result of Action

It’s known that phosphine oxides can participate in various chemical reactions, influencing the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light and air should be avoided during storage . Furthermore, the compound is typically stored under inert gas and in a cool, dry place .

Biochemische Analyse

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on how the effects of Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide vary with different dosages in animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the initial formation of a boronic ester followed by the introduction of the phosphine oxide group. The reaction typically requires controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and continuous monitoring to ensure product consistency and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it is converted to other phosphine oxide derivatives.

Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of different phosphine derivatives.

Substitution: Substitution reactions are common, where different groups can replace the existing substituents on the boronic ester or phosphine oxide.

Common Reagents and Conditions:

Oxidation reactions often use oxidizing agents such as hydrogen peroxide or metal oxides.

Reduction reactions may involve reducing agents like lithium aluminum hydride.

Substitution reactions typically require nucleophiles and suitable solvents.

Major Products Formed:

Oxidation can lead to the formation of various phosphine oxide derivatives.

Reduction can produce different phosphine compounds.

Substitution reactions can result in a range of boronic esters and phosphine oxides.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It can be employed in biochemical studies, particularly in the modification of biomolecules. Medicine: Industry: Utilized in material science for the development of advanced materials and coatings.

Vergleich Mit ähnlichen Verbindungen

Boronic Acids: Similar in structure but lack the phosphine oxide group.

Phosphine Oxides: Similar in the phosphine oxide group but differ in the boronic ester component.

Boronic Esters: Similar in the boronic ester component but lack the phosphine oxide group.

Uniqueness: Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is unique due to its combination of both boronic ester and phosphine oxide functionalities, which allows for a wide range of chemical reactivity and applications.

Biologische Aktivität

Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a phosphine oxide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H22B O3P

- Molar Mass : 280.11 g/mol

- CAS Number : 2093110-21-3

- Physical State : Crystalline powder

The compound features a phosphine oxide functional group attached to a phenyl ring that is further substituted with a dioxaborolane moiety. This unique structure contributes to its reactivity and potential biological interactions.

- Antioxidant Properties : Research indicates that compounds containing phosphine oxide groups can exhibit significant antioxidant activity. They may influence cellular mechanisms by modulating oxidative stress responses through pathways involving the nuclear factor erythroid 2-related factor 2 (Nrf2) .

- Inhibition of Protein-Protein Interactions (PPIs) : this compound has been studied for its ability to inhibit PPIs associated with various diseases. For instance, it may inhibit the Keap1-Nrf2 interaction, which is crucial in regulating cellular defense mechanisms against oxidative stress .

- Potential Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through its interactions with key signaling pathways .

Case Study 1: Inhibition of Nrf2-Keap1 Interaction

A study explored the structure-activity relationship (SAR) of various compounds similar to this compound. It was found that modifications to the dioxaborolane moiety significantly enhanced the inhibitory activity against the Nrf2-Keap1 interaction. The most potent derivatives demonstrated IC50 values in the low micromolar range .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. Results indicated that it exhibited a concentration-dependent scavenging effect on free radicals comparable to standard antioxidants .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | Dimethyl(4-(4,4,5,5-tetramethyl-1,3... |

| Molecular Formula | C14H22B O3P |

| Molar Mass | 280.11 g/mol |

| CAS Number | 2093110-21-3 |

| Antioxidant Activity (IC50) | Low micromolar range |

Eigenschaften

IUPAC Name |

2-(4-dimethylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BO3P/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)19(5,6)16/h7-10H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBGUSJMWBCZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.